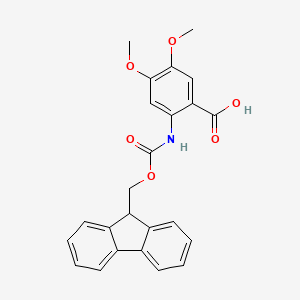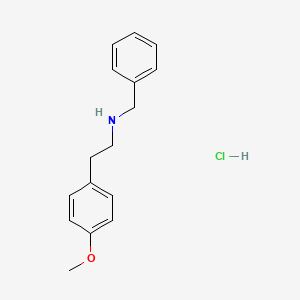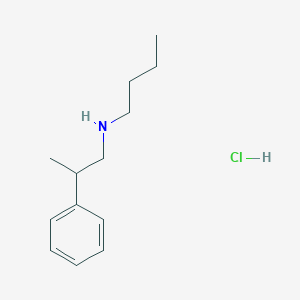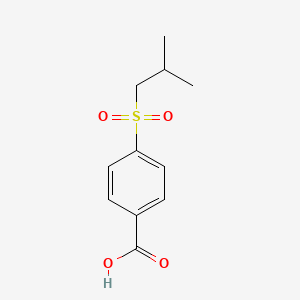
4-(Isobutylsulfonyl)benzoic acid
Vue d'ensemble
Description
4-(Isobutylsulfonyl)benzoic acid, also known as 4-ISB, is a synthetic organic compound commonly used in laboratory research. It is a structural analog of 4-hydroxybenzoic acid and is used as a versatile building block for the synthesis of a variety of compounds. 4-ISB is a useful reagent in organic synthesis, and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
4-(Isobutylsulfonyl)benzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, sulfonamides, and quinolines. It has also been used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds. Additionally, it has been used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase.
Mécanisme D'action
The mechanism of action of 4-(Isobutylsulfonyl)benzoic acid is not completely understood, but it is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme and block its activity. This inhibition is thought to be due to the presence of an isobutyl group, which is able to form hydrogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Isobutylsulfonyl)benzoic acid are not well-understood, but it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can lead to a variety of effects, such as decreased inflammation, decreased pain, and improved wound healing. Additionally, it is believed to have effects on the metabolism of fatty acids, which could lead to improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Isobutylsulfonyl)benzoic acid in lab experiments is its versatility. It can be used as a starting material for the synthesis of a variety of organic compounds, and can also be used as an inhibitor of enzymes. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 4-(Isobutylsulfonyl)benzoic acid in lab experiments is that its mechanism of action is not well-understood, so it is difficult to predict its effects.
Orientations Futures
There are a number of potential future directions for the study of 4-(Isobutylsulfonyl)benzoic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in pharmaceuticals, agrochemicals, and materials science. Finally, further research could be done to explore its potential therapeutic effects, such as its potential to reduce inflammation and improve wound healing.
Propriétés
IUPAC Name |
4-(2-methylpropylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKNLHUSEFYSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isobutylsulfonyl)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)
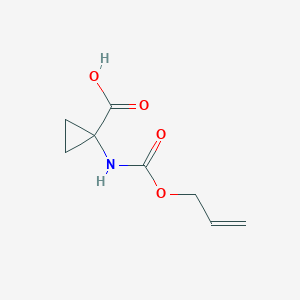

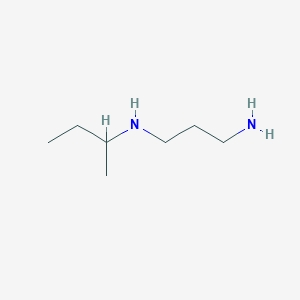
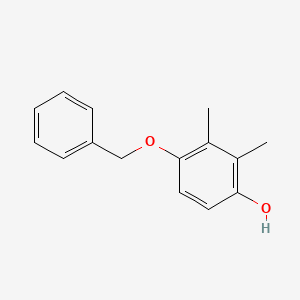
![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
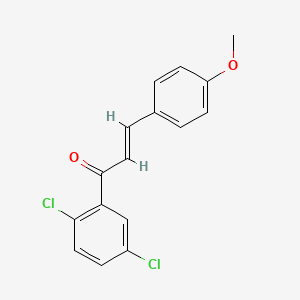
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
